3-Methyl-2-heptene
Overview
Description
3-Methyl-2-heptene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by a double bond between the second and third carbon atoms in the heptene chain, with a methyl group attached to the third carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-heptene can be synthesized through the dehydration of 3-methyl-2-heptanol. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an E1 or E2 mechanism, depending on the conditions and the nature of the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This method involves the removal of hydrogen atoms from alkanes in the presence of a catalyst, typically at elevated temperatures. The process is efficient and yields high-purity alkenes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is 3-methylheptane.
Substitution: Halogenated alkanes, such as 3-chloro-2-heptene or 3-bromo-2-heptene.
Scientific Research Applications
3-Methyl-2-heptene is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying alkene reactions and mechanisms.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form addition products. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
3-Methylheptane: A saturated hydrocarbon with similar molecular weight but lacks the double bond.
2-Heptene: An isomer with the double bond between the second and third carbon atoms but without the methyl group.
3-Methyl-3-heptene: An isomer with the double bond between the third and fourth carbon atoms .
Uniqueness
3-Methyl-2-heptene is unique due to its specific structure, which combines a branched alkene with a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-methylhept-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLSPUVNMOIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-75-9 | |
Record name | 3-Methyl-2-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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